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molecular formula C9H11NO3 B1270134 Methyl 2-(3-amino-4-hydroxyphenyl)acetate CAS No. 78587-72-1

Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Cat. No. B1270134
M. Wt: 181.19 g/mol
InChI Key: CEPDWEWFQRUWPP-UHFFFAOYSA-N
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Patent
US08084484B2

Procedure details

Methyl-2-(3-amino-4-hydroxyphenyl)acetate (1.39 g, 7.67 mmol) was combined at RT with triethyl orthoformate (10 ml). The reaction mixture was heated to reflux for 12 h and then cooled to RT. Water (70 mL) was added thereto and the reaction mixture was extracted with EA. The combined organic phases were dried over MgSO4 and filtered. The solvent was removed under a vacuum and the residue purified by means of column chromatography (n-hexane/EA=2:1).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([NH2:12])[CH:6]=1.[CH:14](OCC)(OCC)OCC>O>[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]2[O:11][CH:14]=[N:12][C:7]=2[CH:6]=1

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)O)N)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under a vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by means of column chromatography (n-hexane/EA=2:1)

Outcomes

Product
Name
Type
Smiles
COC(CC=1C=CC2=C(N=CO2)C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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